1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one

Description

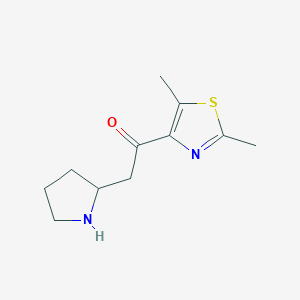

1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one is a heterocyclic compound featuring a 1,3-dimethyl-substituted thiazole ring linked to a pyrrolidine moiety via an ethanone bridge. The pyrrolidine group, a five-membered nitrogen-containing ring, contributes to conformational flexibility and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C11H16N2OS |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-(2,5-dimethyl-1,3-thiazol-4-yl)-2-pyrrolidin-2-ylethanone |

InChI |

InChI=1S/C11H16N2OS/c1-7-11(13-8(2)15-7)10(14)6-9-4-3-5-12-9/h9,12H,3-6H2,1-2H3 |

InChI Key |

QSDDYYHMCLYSLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)C)C(=O)CC2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Dimethyl-Substituted Thiazoles

The dimethyl substitution on the thiazole ring is typically introduced by starting from appropriately substituted precursors such as 2-bromo- or 2-chloroketones followed by Hantzsch-type thiazole ring formation. For example:

Representative Reaction Conditions

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| α-Bromination of methyl ketone | Bromine in chloroform, room temperature | α-Bromo-4-(methylthio)acetophenone intermediate |

| Hantzsch Thiazole Synthesis | Thiourea, reflux in ethanol, 45 min | Formation of 4,5-dimethylthiazole ring |

These methods yield the thiazole ring with the desired methyl substitutions, which can then be functionalized further for coupling.

Preparation of the Pyrrolidine Moiety

The pyrrolidin-2-yl fragment is commonly introduced via commercially available pyrrolidine or synthesized via cyclization reactions of amino alcohols or haloalkyl amines. The pyrrolidine nitrogen often acts as a nucleophile in subsequent coupling steps.

Coupling to Form this compound

Acylation or Condensation Approach

The key step involves linking the thiazole ring to the pyrrolidine moiety through an ethanone (ketone) linkage. This is typically achieved by:

- Reacting the thiazole intermediate bearing an acyl halide or α-bromo ketone functionality with pyrrolidine under nucleophilic substitution conditions.

- Alternatively, condensation reactions between thiazole-containing aldehydes or ketones and pyrrolidine derivatives in the presence of base or acid catalysts.

Typical Reaction Conditions

| Reaction Type | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Thiazole α-bromo ketone + pyrrolidine | Ethanol or DMF | Room temp to reflux | Several hours | Formation of ethanone linkage |

| Condensation | Thiazole aldehyde + pyrrolidine | Methanol, acetic acid | 20–70 °C | 12 h | May require acid catalyst |

These conditions facilitate the formation of the ethanone bridge, yielding the target compound.

Purification and Characterization

Following synthesis, the compound is purified by:

- Extraction and washing with aqueous solutions.

- Chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography.

- Crystallization from suitable solvents.

Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm proton and carbon environments.

- Mass Spectrometry (MS) to verify molecular weight.

- Infrared (IR) spectroscopy to identify functional groups.

Summary Table of Preparation Methods

| Step | Description | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | α-Bromination of methyl ketone | Bromine, CHCl3 | RT | α-Bromo ketone intermediate |

| 2 | Thiazole ring formation | Thiourea, reflux EtOH | 78 °C, 45 min | 4,5-dimethylthiazole derivative |

| 3 | Coupling with pyrrolidine | Pyrrolidine, EtOH or DMF | RT to reflux, hours | Formation of ethanone linkage |

| 4 | Purification | Extraction, chromatography | Variable | Pure this compound |

Research Findings and Notes

- The presence of dimethyl groups on the thiazole ring influences the electronic properties and steric environment, impacting biological activity and synthetic reactivity.

- Coupling efficiency depends on the leaving group ability of the thiazole intermediate and the nucleophilicity of the pyrrolidine nitrogen.

- Solvent choice and temperature are critical for optimizing yields, with ethanol and DMF commonly used as solvents.

- Similar synthetic routes have been successfully applied to analogues with various substitutions on the thiazole and pyrrolidine rings, demonstrating the versatility of this approach.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of dimethylthiazole and pyrrolidine groups. Below is a detailed comparison with analogous compounds from the literature:

Structural Analogues with Thiazole and Pyrrolidine Moieties

Key Observations :

- Substituent Effects: The target compound’s 1,3-dimethylthiazole contrasts with phenyl-substituted thiazoles (e.g., 1-(2-phenyl-1,3-thiazol-4-yl)ethanone), where the bulky phenyl group enhances π-π stacking but reduces solubility compared to alkyl substituents .

- Pyrrolidine vs. Other Heterocycles: The pyrrolidine group in the target compound differentiates it from pyridine- or adamantane-containing analogs (e.g., adamantyl ethanone pyridyl derivatives in ), which exhibit higher rigidity and lipophilicity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The dimethylthiazole group increases hydrophobicity compared to unsubstituted thiazoles but remains less lipophilic than phenyl-substituted analogs.

- Solubility: Pyrrolidine’s basic nitrogen may improve aqueous solubility via salt formation, a feature absent in non-nitrogenous analogs like adamantyl derivatives .

Biological Activity

1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one is a compound that integrates a thiazole moiety with a pyrrolidine ring, which has been studied for its diverse biological activities. This article aims to compile and analyze the existing literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Pyrrolidine Ring : Often associated with neuroactive compounds, contributing to the overall biological profile of the molecule.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that thiazole derivatives showed minimum inhibitory concentrations (MIC) against various bacterial strains, with some compounds exhibiting MIC values as low as 0.7 μg/mL against resistant strains .

2. Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer potential:

- In vitro studies revealed that certain thiazole derivatives induce apoptosis in cancer cell lines through mitochondrial pathways. For instance, one compound in a related study was shown to activate caspase-3, leading to cell death in HT-29 colorectal cancer cells .

3. Neuroactive Properties

The pyrrolidine component suggests possible neuroactive effects. Compounds with similar structures have been reported to exhibit anticonvulsant activities, indicating potential therapeutic applications in neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of thiazole and pyrrolidine derivatives is heavily influenced by their structural components:

| Substituent | Effect on Activity |

|---|---|

| Dimethyl group | Enhances lipophilicity and bioavailability |

| Hydrophobic moieties | Increase potency against cancer cell lines |

| Electron-withdrawing groups | Improve antimicrobial efficacy |

Studies show that modifications at the 2-position of the thiazole ring significantly affect the compound's potency against cancer cells .

Case Studies

Several case studies have illustrated the efficacy of related compounds:

- Anticancer Efficacy : A compound similar to this compound demonstrated significant cytotoxicity in A431 skin cancer cells with an IC50 value lower than doxorubicin, a standard chemotherapy drug .

- Antimicrobial Testing : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with MIC values comparable to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.